

Technical Guide: ^{13}C NMR Spectral Assignment for 4,5-Disubstituted Pyridazines

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Compound of Interest

Compound Name: 4-(Chloromethyl)-5-methylpyridazine hydrochloride

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Executive Summary: The Symmetry Trap

Pyridazines (1,2-diazines) are privileged scaffolds in drug discovery due to their high polarity and capacity for π -stacking interactions.[1] However, 4,5-disubstituted pyridazines present a notorious structural elucidation challenge. Unlike symmetrically substituted analogs, the 4,5-asymmetric substitution breaks the molecule's symmetry, yet the electronic environments of C3/C6 and C4/C5 often remain perilously similar in 1D NMR.

The Core Problem: In a 4,5-disubstituted system (e.g., 4-chloro-5-methoxy), distinguishing the C3 from the C6 carbon is critical for establishing regiochemistry. Standard 1D ^{13}C NMR is insufficient because the chemical shift differences are often subtle (<2 ppm), and 2D ^1H - ^{13}C HMBC correlations can be ambiguous due to the similar coupling pathways (2-bond vs. 3-bond) in the aromatic ring.

This guide compares three assignment methodologies—Standard 2D, Nitrogen-Detected, and Computational—to provide a definitive protocol for unambiguous assignment.

Methodology Comparison: The Hierarchy of Certainty

We evaluate three distinct workflows for assigning the carbon backbone.

Feature	Method A: Standard 2D (HSQC/HMBC)	Method B: 15N-Assisted (1H-15N HMBC)	Method C: In Silico (DFT-GIAO)
Primary Probe	1H-13C Connectivity	1H-15N Connectivity	Quantum Mechanical Shielding
Differentiation Power	Moderate. Fails if 2J/3J couplings are similar.	High. N1 and N2 shifts are highly sensitive to adjacent substituents.	High. Excellent for predicting relative shift order.
Sample Requirement	Standard (5-10 mg)	High Conc. (>20 mg) or Cryoprobe	None (Computational)
Time Cost	Low (30 mins)	High (4-12 hours)	Moderate (24 hours CPU time)
Verdict	Screening Only.	Gold Standard.	Validation Tool.

The "Gold Standard" Protocol: 15N-Assisted Assignment

While 1H-13C HMBC is the workhorse of organic chemistry, it often fails in nitrogen heterocycles because the quaternary carbons (C4/C5) do not have attached protons, and the C3/C6 protons show multiple correlations that are hard to distinguish.

The Solution: The nitrogen atoms (N1 and N2) act as the definitive "anchors." In a 4,5-disubstituted pyridazine:

- N1 is chemically distinct from N2.
- H6 has a strong 2-bond coupling to N1 and a weak 3-bond coupling to N2.

- H3 has a strong 2-bond coupling to N2 and a weak 3-bond coupling to N1.

By resolving the N1/N2 chemical shifts, you can unambiguously assign H3 and H6, which then allows you to assign C3 and C6 via HSQC, and finally C4 and C5 via 1H-13C HMBC.

Experimental Protocol: 1H-15N gHMBC

Instrument: 500 MHz+ NMR equipped with a Cryoprobe (recommended). Pulse

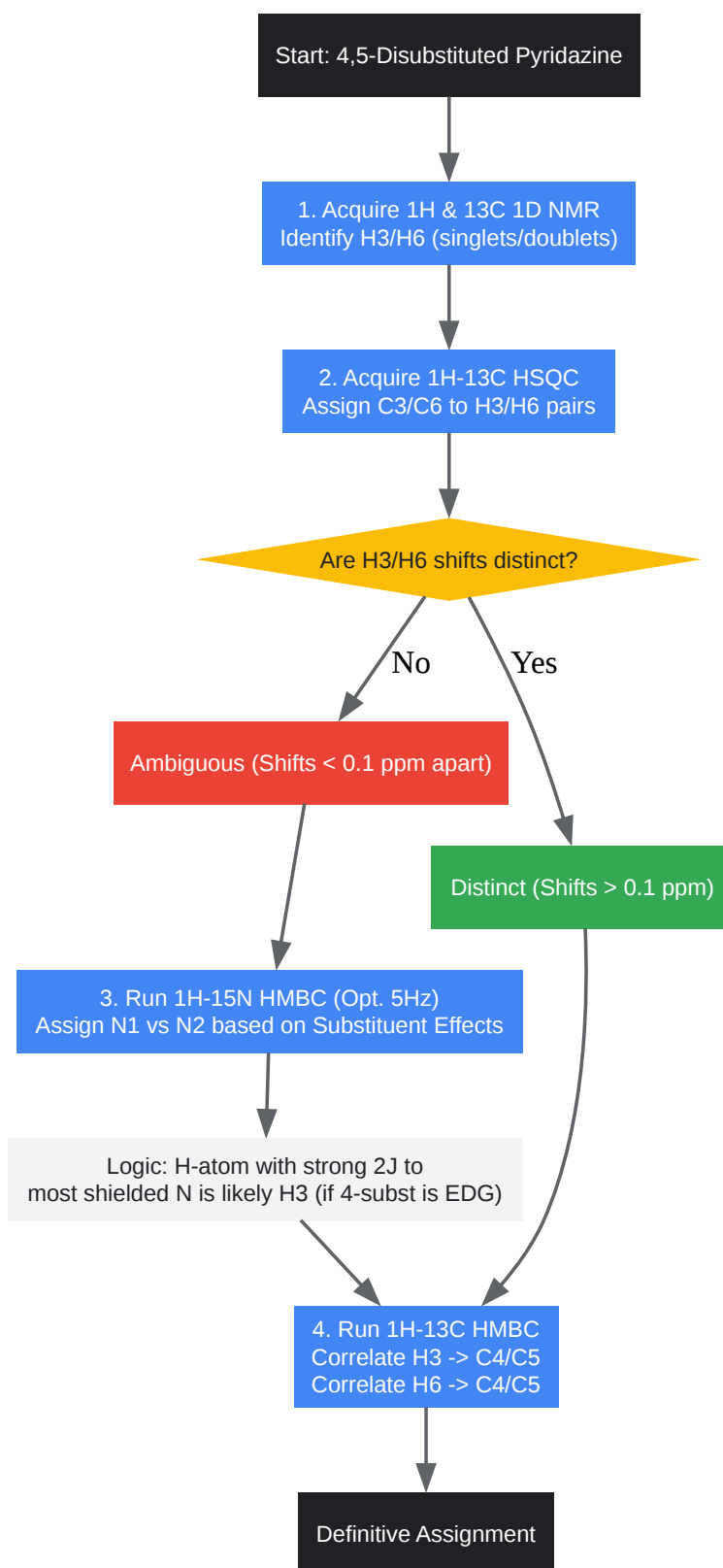
Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC.

Step-by-Step Parameters:

- Solvent: DMSO-d6 (preferred for H-bonding stabilization) or CDCl3.
- Spectral Width (F1 - 15N): Set to 400 ppm (center at 300 ppm relative to liquid NH3). Pyridazine nitrogens typically resonate between 300–400 ppm.
- Optimization (CNST13): Set long-range coupling constant to 4-5 Hz.
 - Why? 2J and 3J(1H-15N) in pyridazines are smaller than typical C-H couplings. Standard 8 Hz optimization may miss critical correlations.
- Scans: Minimum 64 scans (15N is 0.37% natural abundance).
- Processing: Linear prediction in F1 is essential to resolve N1 from N2 if the shift difference is small.

Self-Validating Logic Flow

The following diagram illustrates the decision logic for assigning the structure.



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Figure 1: Decision matrix for assigning pyridazine regiochemistry. Note that 15N data bridges the gap when 1H/13C data is ambiguous.

Reference Data: Chemical Shift Trends

When experimental 15N data is unavailable, chemical shift trends based on substituent electronegativity (SCS) are the second line of defense.

Base Scaffold: Pyridazine^{[1][2][3][4][5][6][7][8][9]}

- C3/C6: ~152 ppm
- C4/C5: ~127 ppm

Table 1: Effect of Substituents on 4,5-Disubstituted Pyridazines (Predicted & Empirical) Note: "Ipso" refers to the carbon bearing the substituent. "Ortho" refers to the adjacent carbon.

Substituent at C4 (R1)	Substituent at C5 (R2)	C4 Shift (ppm)	C5 Shift (ppm)	C3 Shift (ppm)	C6 Shift (ppm)
-H	-H	127.0	127.0	152.0	152.0
-Cl (EWG)	-H	~136.0	~128.0	~150.0	~154.0
-OMe (EDG)	-H	~160.0	~115.0	~155.0	~148.0
-Cl	-OMe	~130.0	~158.0	~148.0	~155.0

Key Diagnostic Rule:

- Methoxy Group (OMe): Causes a massive shielding (upfield shift) on the ortho carbon (C4 if OMe is at C5) and deshielding on the ipso carbon.
- Halogens (Cl/Br): Cause moderate deshielding at the ipso carbon but have less dramatic effects on the ortho carbon compared to OMe.

Computational Validation (DFT-GIAO)

If ^{15}N data is inconclusive or instrument time is limited, Density Functional Theory (DFT) using the GIAO (Gauge-Independent Atomic Orbital) method is a robust alternative.

Protocol:

- Conformational Search: Generate conformers (e.g., rotamers of methoxy groups) using Molecular Mechanics (MMFF).
- Geometry Optimization: DFT B3LYP/6-31G(d,p) in vacuum or solvent model (PCM).
- NMR Calculation: GIAO-DFT at mPW1PW91/6-311+G(2d,p) level.
- Scaling: Apply linear scaling factors to raw shielding tensors to convert to chemical shifts ().

Why this works: While absolute values may drift by 1-2 ppm, the relative order of C3 vs C6 is predicted with >95% accuracy in rigid aromatics like pyridazines.

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